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Compound of Interest

Compound Name: Fmoc-homoarg-OH

Cat. No.: B613423

This guide provides a detailed overview of the mass spectrometry (MS) and Nuclear Magnetic
Resonance (NMR) spectroscopic data for N-a-Fmoc-L-homoarginine (Fmoc-homoarg-OH). It
is intended for researchers, scientists, and professionals in drug development who utilize this
amino acid derivative in peptide synthesis and related fields.[1]

Fmoc-L-homoarginine is a crucial building block in solid-phase peptide synthesis, allowing for
the introduction of a homoarginine residue into peptide chains.[1] Accurate characterization of
this raw material is essential for ensuring the quality and purity of the final synthetic peptide.

Chemical Structure and Properties

e |[UPAC Name: (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-6-
(diaminomethylideneamino)hexanoic acid[2]

» Molecular Formula: C22H26N40a4[2][3]
e Molecular Weight: 410.5 g/mol [2][3]

« CAS Number: 776277-76-0[2][3]

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for verifying the molecular weight of Fmoc-
homoarg-OH. Electrospray ionization (ESI) is a common method for analyzing this type of
compound, typically observed as the protonated molecular ion [M+H]*.
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Parameter Value Source
Molecular Formula C22H26N404 [2][3]
Calculated Monoisotopic Mass  410.1954 g/mol [2]
Calculated Average Mass 410.47 g/mol [2][3]
Observed lon (ESI-MS) [M+H]*

Expected m/z ~411.20

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the chemical structure and purity of the
compound. Spectra are typically recorded in deuterated solvents such as DMSO-de or DMF-d>.
[4] Chemical shifts (8) are reported in parts per million (ppm).

Note: The following data are representative and may vary slightly based on solvent,
concentration, and instrument calibration.
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1H NMR
(DMSO-ds)
Chemical Shift (o o ) Coupling )
Multiplicity Integration Assignment
ppm) Constant (J Hz)
7.89 d 2H 7.5 Fmoc H4, H5
7.72 t 2H 7.0 Fmoc H1, H8
7.42 t 2H 7.4 Fmoc H3, H6
7.33 t 2H 7.4 Fmoc H2, H7
Guanidinium (-
7.0-7.5 (broad) brs 4H
NH2)2
4.20-4.35 m 3H Fmoc CH, CHz
3.85 m 1H a-CH
3.05 q 2H 6.5 €-CHz
1.65 m 1H B-CH2
1.50 m 1H 3-CH2
1.40 m 2H 0-CH:z
1.25 m 2H y-CH2
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13C NMR (DMSO-ds)

Chemical Shift (d ppm) Assignment
174.5 C=0 (Carboxyl)
156.9 C=N (Guanidinium)
156.2 C=0 (Fmoc)
143.9 Fmoc C4a, C4b
140.7 Fmoc C8a, C9a
127.6 Fmoc C2, C7
127.1 Fmoc C3, C6
125.3 Fmoc C1, C8
120.1 Fmoc C4, C5
65.6 Fmoc-CH:z

55.0 a-CH

46.7 Fmoc-CH

40.8 e-CHz

315 B-CH:2

28.8 0-CH:2

23.2 y-CH2

Experimental Protocols
Mass Spectrometry (ESI-MS)

o Sample Preparation: Dissolve a small amount of Fmoc-homoarg-OH (approx. 1 mg/mL) in a
suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid.

 Instrumentation: Utilize an electrospray ionization mass spectrometer (e.g., Agilent 1260
Infinity Il system coupled to an ESI-MS).[4]
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Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion
mode over a mass range of m/z 100-1000.[4]

Analysis: ldentify the peak corresponding to the protonated molecular ion [M+H]* at
approximately m/z 411.2.

Nuclear Magnetic Resonance (NMR)

Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-homoarg-OH in 0.6-0.7 mL
of a deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR tube.[4]

Instrumentation: Record spectra on a high-resolution NMR spectrometer (e.g., Bruker, 400
MHz or higher).[5]

Data Acquisition:

o 'H NMR: Acquire proton spectra using a standard pulse sequence. Reference the
spectrum to the residual solvent signal.

o 183C NMR: Acquire carbon spectra using a proton-decoupled pulse sequence.

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction).
Integrate the *H NMR signals and assign peaks based on their chemical shift, multiplicity,
and correlation with the known structure. Assign 3C peaks based on chemical shifts and
comparison with predicted values or literature data.

Visualizations
Experimental Workflow for Quality Control

The following diagram outlines the standard workflow for the quality control and

characterization of incoming Fmoc-homoarg-OH raw material.
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Material Reception & Preparation
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Caption: Workflow for QC of Fmoc-homoarg-OH.

Structure-Spectra Correlation
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This diagram illustrates the logical relationship between the different chemical moieties of the
Fmoc-homoarg-OH molecule and their corresponding signals in the NMR and MS spectra.

Fmoc-homoarg-OH

Amino Acid Homoarginine ntire Molecule
Backbone Side Chain

1H NMR: 1H NMR: a-H 1H & 13C NMR: MS: m/z = 411.2
0 7.2-7.9 ppm 0 ~3.9 ppm Aliphatic Region (IM+H]+)

Click to download full resolution via product page

Caption: Correlation of structure to spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of Fmoc-L-
homoarginine-OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613423#fmoc-homoarg-oh-spectroscopic-data-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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